N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine
説明
特性
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8S/c1-10-19-20-13-3-4-14(21-24(10)13)23-7-11(8-23)22(2)15-12-5-6-25-16(12)18-9-17-15/h3-6,9,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRYPOPDZSRJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=C5C=CSC5=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学的研究の応用
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine. These compounds have shown significant cytotoxic effects against various cancer cell lines:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In vitro assays indicate that similar compounds exhibit IC50 values ranging from 0.15 μM to 2.85 μM against these cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth and survival, particularly through the inhibition of c-Met kinase activity, which is implicated in cell proliferation and metastasis .
Antimicrobial Properties
The compound also possesses antimicrobial activities against a range of pathogens. Studies have demonstrated that derivatives of triazolo-pyridazines exhibit moderate to high antimicrobial effects against both bacterial and fungal strains:
- Bacteria : Active against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Fungi : Effective against Candida albicans and Aspergillus fumigatus.
In vitro evaluations have shown that these compounds can significantly inhibit the growth of these pathogens with varying degrees of potency .
Other Biological Activities
Beyond antitumor and antimicrobial effects, N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine has been studied for additional pharmacological properties:
- Neuroprotective Effects : Compounds in this class have shown potential in protecting neuronal cells from oxidative stress.
- Antiviral Activity : Some derivatives have been explored for their ability to inhibit viral replication.
Case Studies
Several case studies illustrate the efficacy of compounds related to N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine:
- In Vitro Cancer Studies : A study demonstrated that a derivative inhibited proliferation in A549 cells by inducing apoptosis through the activation of caspase pathways .
- Antimicrobial Efficacy : Another study reported that a synthesized triazolo-pyridazine derivative exhibited an EC50 value of 7.2 μg/mL against Xanthomonas oryzae, outperforming traditional antibiotics .
類似化合物との比較
Research Findings and Implications
Structural Insights from NMR: Comparative NMR studies (e.g., ) suggest that substituent-induced chemical shift changes (e.g., in regions A and B of triazolo-pyridazines) can pinpoint structural modifications. For the target compound, the thieno-pyrimidine group may alter shifts in analogous regions.
Synthetic Feasibility : High-yield routes for triazolo-pyridazines (e.g., 72%–90% ) support scalable synthesis of the target compound if similar coupling strategies are employed.
Biological Potential: While direct activity data are absent, structurally related compounds exhibit antiproliferative and antifungal properties , suggesting the target compound merits evaluation in kinase or antimicrobial assays.
Q & A
Q. What are the standard synthetic routes for N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazolo-pyridazine core. Key steps include:
- Cyclization : Reaction of 6-hydrazineyl-triazolo precursors with acetyl acetone in absolute ethanol under reflux (80°C, 12–24 hours) to form the triazolo-pyridazine scaffold .
- Azetidine Coupling : Introduction of the azetidine moiety via nucleophilic substitution or Buchwald-Hartwig amination .
- Thieno-pyrimidine Attachment : Suzuki-Miyaura cross-coupling or SNAr reactions to link the thieno[2,3-d]pyrimidin-4-yl group .
- Purification : Chromatography (e.g., silica gel, reverse-phase HPLC) or recrystallization to isolate the final product (>95% purity) .
Table 1 : Comparison of Synthetic Protocols
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazolo-pyridazine | 6-hydrazineyl precursor + acetyl acetone | 60–75 | |
| Azetidine coupling | Pd catalysts, ligand, base (KCO) | 40–55 | |
| Final purification | Reverse-phase HPLC | >95 purity |
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) to verify molecular weight and fragmentation patterns .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. What is the hypothesized mechanism of action for this compound, and how can it be validated?
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer : SAR optimization involves systematic structural modifications:
- Core Modifications : Replace the thieno-pyrimidine group with quinazolinone or pyrolo-pyrimidine to alter binding affinity .
- Substituent Tuning : Vary methyl/methoxy groups on the triazolo-pyridazine to enhance solubility or selectivity .
- Bivalent Binding : Introduce linker groups (e.g., polyethylene glycol) to exploit cooperative binding in kinase dimers .
- Computational Screening : Use QSAR models to prioritize analogs with predicted improved potency .
Q. How can contradictions in biological data (e.g., varying IC50_{50}50 across assays) be resolved?
- Methodological Answer : Conflicting data may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Resolution strategies:
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and thermal shift assays .
- Solubility Optimization : Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies to improve compound bioavailability .
- In Vivo Cross-Check : Compare cellular potency (e.g., c-Myc suppression) with in vivo tumor xenograft models .
Q. What in silico methods are recommended to predict binding modes and pharmacokinetics?
- Methodological Answer : Computational workflows include:
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess stability (e.g., GROMACS) .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, CYP450 inhibition, and blood-brain barrier penetration .
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding energy contributions of key residues .
Q. What are key challenges in designing bioassays for this compound?
- Methodological Answer : Challenges include:
- Solubility : The compound’s hydrophobicity (logP ~3.5) necessitates DMSO stocks, which may interfere with cell viability .
- Off-Target Effects : Use isoform-specific kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity .
- Metabolic Stability : Perform liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., azetidine oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
